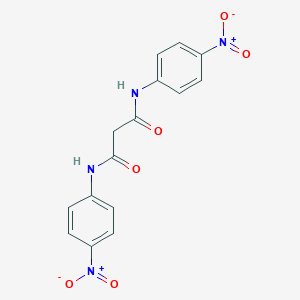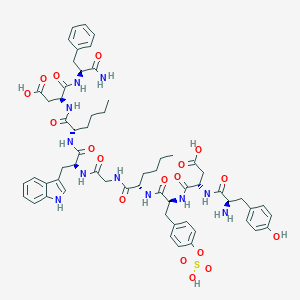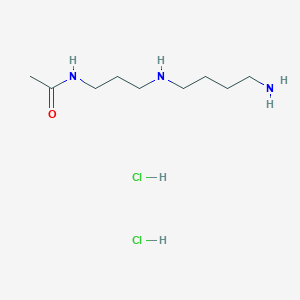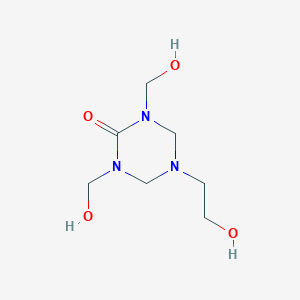
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- (THPTA) is a chemical compound that has gained significant attention in scientific research due to its unique properties. THPTA is a water-soluble ligand that is commonly used in metal-catalyzed reactions.
Wirkmechanismus
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- acts as a bidentate ligand, meaning that it can bind to a metal ion at two different sites. This property makes it useful in metal-catalyzed reactions, as it can stabilize the intermediate species formed during the reaction. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can also act as a reducing agent, making it useful in certain reactions that require a reducing agent.
Biochemische Und Physiologische Effekte
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and has been used in various biological applications, including the synthesis of bioconjugates.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in lab experiments is its water solubility, which makes it easy to handle and store. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is also relatively stable, making it useful in reactions that require prolonged reaction times. However, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has some limitations, including its relatively high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research. One potential area of research is the development of new synthetic methodologies that use 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- as a ligand. Another area of research is the exploration of the biological properties of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- and its potential use in drug discovery.
Conclusion
In conclusion, 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- is a unique chemical compound that has gained significant attention in scientific research due to its properties. It is commonly used as a ligand in metal-catalyzed reactions and has been found to be useful in the synthesis of various organic compounds. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has several advantages, including its water solubility and stability, but also has some limitations, including its relatively high cost. There are several future directions for the use of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- in scientific research, including the development of new synthetic methodologies and the exploration of its biological properties.
Synthesemethoden
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- can be synthesized by reacting cyanuric acid with formaldehyde and ethylene glycol. The resulting product is then treated with sodium borohydride to produce 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-. This synthesis method has been widely used and has been found to be effective in producing high yields of 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has been extensively used in scientific research due to its unique properties. It is commonly used as a ligand in metal-catalyzed reactions, particularly in palladium-catalyzed cross-coupling reactions. 1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- has also been found to be useful in the synthesis of various organic compounds, including pharmaceuticals.
Eigenschaften
CAS-Nummer |
1852-21-7 |
|---|---|
Produktname |
1,3,5-Triazin-2(1H)-one, tetrahydro-5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)- |
Molekularformel |
C7H15N3O4 |
Molekulargewicht |
205.21 g/mol |
IUPAC-Name |
5-(2-hydroxyethyl)-1,3-bis(hydroxymethyl)-1,3,5-triazinan-2-one |
InChI |
InChI=1S/C7H15N3O4/c11-2-1-8-3-9(5-12)7(14)10(4-8)6-13/h11-13H,1-6H2 |
InChI-Schlüssel |
PGGPMGYZMXPCOB-UHFFFAOYSA-N |
SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
Kanonische SMILES |
C1N(CN(C(=O)N1CO)CO)CCO |
Andere CAS-Nummern |
1852-21-7 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



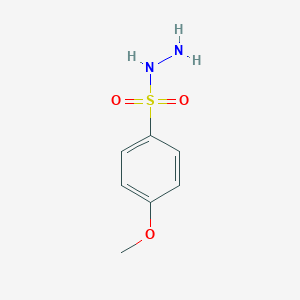

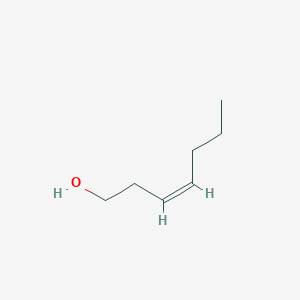
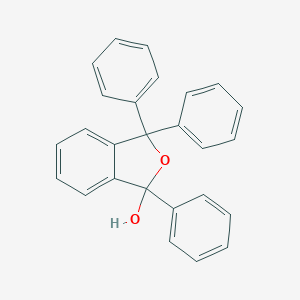
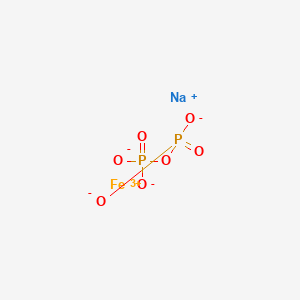
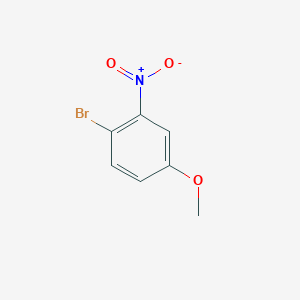
![2-Azaspiro[4.6]undecan-3-one](/img/structure/B157126.png)

![1a,2,3,7b-Tetrahydrooxireno[2,3-f]quinoline](/img/structure/B157133.png)
